molecular formula C14H14N2OS B14679651 1-(3-Methoxyphenyl)-3-phenylthiourea CAS No. 31090-81-0

1-(3-Methoxyphenyl)-3-phenylthiourea

Cat. No.: B14679651
CAS No.: 31090-81-0
M. Wt: 258.34 g/mol
InChI Key: QZSMRTKLSHKPEV-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-phenylthiourea is an unsymmetrical thiourea derivative characterized by a thiourea (–NH–CS–NH–) core linking a phenyl group and a 3-methoxyphenyl substituent. The methoxy (–OCH₃) group at the 3-position of the phenyl ring introduces electron-donating effects, influencing electronic distribution, solubility, and intermolecular interactions such as hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31090-81-0

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-phenylthiourea

InChI

InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)

InChI Key

QZSMRTKLSHKPEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-phenylthiourea typically involves the reaction of 3-methoxyaniline with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for 1-(3-Methoxyphenyl)-3-phenylthiourea are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Features

Thiourea derivatives vary significantly based on substituent groups, which dictate their chemical reactivity and functional properties. Below is a comparative analysis:

Compound Substituents Key Structural Features
1-(3-Methoxyphenyl)-3-phenylthiourea (Target) 3-Methoxyphenyl, Phenyl Electron-donating methoxy group enhances solubility and polar interactions .
1-(4-(Methylselanyl)phenyl)-3-phenylthiourea (DS036) 4-Methylselanylphenyl, Phenyl Selenium atom improves corrosion inhibition via adsorption on metal surfaces .
1-(3-Chlorophenyl)-3-cyclohexylthiourea (Compound 3) 3-Chlorophenyl, Cyclohexyl Chlorine (electron-withdrawing) enhances enzyme inhibition (IC₅₀: 50 µg/mL for AChE) .
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl, 3-Methoxyphenyl Hybrid structure combines electron-withdrawing (Cl) and donating (OCH₃) groups .
1-(2-Aminoethyl)-3-phenylthiourea 2-Aminoethyl, Phenyl Aminoethyl group enables intermolecular N–H⋯S/N hydrogen bonding .
Corrosion Inhibition
  • DS036/DS038 (Selenium derivatives) : Exhibit 85–90% inhibition efficiency for carbon steel in HCl due to strong adsorption via Se and S atoms .
  • Methoxy-substituted analogs : The methoxy group’s polarity may enhance solubility in acidic media, but direct corrosion data are lacking.
Enzyme Inhibition
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea (Compound 3) : Superior anti-cholinesterase activity (IC₅₀: 50 µg/mL for AChE) due to chloro substituent’s electronic effects .
  • Methoxy vs. Chloro : Methoxy’s electron-donating nature may reduce enzyme binding affinity compared to electron-withdrawing chloro groups.
Material Science and Sensing
  • 1-(4-Iodophenyl)-3-phenylthiourea : Iodine’s heavy atom effect enhances fluorescence quenching, useful in mercury sensing .
  • 1-(3-Trifluoromethylphenyl)thiourea : CF₃ group increases lipophilicity, improving membrane permeability for biological applications .

Physical Properties

Property 1-(3-Methoxyphenyl)-3-phenylthiourea 1-(3-Chlorophenyl)-3-phenylthiourea 1-(2-Aminoethyl)-3-phenylthiourea
Melting Point Not reported 142–144°C (analog from ) 408–409 K
Hydrogen Bonding Likely N–H⋯S interactions N–H⋯S and N–H⋯N (crystal packing) N–H⋯S/N tapes along b-axis
Solubility Moderate (polar solvents) Low (nonpolar substituents) High (aminoethyl enhances polarity)

Research Findings and Trends

  • Substituent Position Matters : Chlorine at the 3-position (Compound 3) outperforms 2- or 4-chloro analogs in enzyme inhibition, highlighting positional sensitivity .
  • Hybrid Derivatives : Combining methoxy with electron-withdrawing groups (e.g., 2-chlorobenzoyl in ) balances electronic effects for tailored applications.
  • Selenium vs. Sulfur : Selenium-containing thioureas (DS036/DS038) show superior corrosion inhibition compared to sulfur-only analogs due to enhanced metal adsorption .

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